molecular formula C8H4F4N2 B7977590 6-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine

6-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B7977590
M. Wt: 204.12 g/mol
InChI Key: NMGVIWWTHDISSN-UHFFFAOYSA-N
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Description

6-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a fluorinated heterocyclic aromatic organic compound This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to the imidazo[1,2-a]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of 2-fluoro-6-(trifluoromethyl)aniline with suitable reagents to form the imidazo[1,2-a]pyridine core. The reaction conditions often require high temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. The use of green chemistry principles, such as minimizing waste and using environmentally benign reagents, is often considered in industrial production.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amines or other reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups onto the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, 6-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of pharmaceuticals and other organic compounds.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its fluorinated structure can enhance the binding affinity and selectivity of bioactive molecules.

Medicine: In medicinal chemistry, this compound is explored for its therapeutic properties. It has been investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

Industry: The compound is also used in material science for the development of advanced materials with unique properties. Its fluorinated nature can impart desirable characteristics such as increased thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 6-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine exerts its effects depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved can vary, but often include key biological processes such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

  • 2-Fluoro-6-(trifluoromethyl)aniline: This compound is structurally similar but lacks the imidazo[1,2-a]pyridine core.

  • 6-Fluoro-2-(trifluoromethyl)pyridine: This compound has a similar fluorinated structure but a different core.

Uniqueness: 6-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to its combination of fluorine and trifluoromethyl groups on the imidazo[1,2-a]pyridine core. This combination imparts distinct chemical and physical properties that are not found in other similar compounds.

Properties

IUPAC Name

6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4N2/c9-5-1-2-7-13-6(8(10,11)12)4-14(7)3-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGVIWWTHDISSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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